molecular formula C15H17N7O2S B2965140 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine CAS No. 1021090-17-4

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine

Cat. No.: B2965140
CAS No.: 1021090-17-4
M. Wt: 359.41
InChI Key: ZVWURNZHOHSYRY-UHFFFAOYSA-N
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Description

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine is a sophisticated chemical compound offered exclusively for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, which incorporates two privileged pharmacophores: a triazolopyridazine core and a piperazine ring. The triazolopyridazine scaffold is a nitrogen-rich heterocycle known to be a key structural component in compounds with a range of biological activities . Furthermore, the piperazine moiety is a ubiquitous building block in pharmaceuticals, frequently utilized to optimize the pharmacokinetic properties and solubility of drug candidates . Its inclusion often aids in the interaction with various biological targets. While the specific biological profile of this compound requires further investigation by researchers, analogs featuring the triazolo-pyridazin-6-yl-piperazine structure have been identified as effective anti-diabetic agents in scientific literature, acting through dipeptidyl peptidase-4 (DPP-4) inhibition mechanisms . This suggests potential research applications for this compound in metabolic disorder studies. The presence of the pyridine-3-sulfonyl group further enhances its potential as a versatile intermediate for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-methyl-6-(4-pyridin-3-ylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7O2S/c1-12-17-18-14-4-5-15(19-22(12)14)20-7-9-21(10-8-20)25(23,24)13-3-2-6-16-11-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVWURNZHOHSYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine typically involves multiple steps, starting with the preparation of the triazolo[4,3-b]pyridazine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds can lead to the formation of the triazolo[4,3-b]pyridazine ring .

These steps often require the use of reagents such as N,N-diisopropylethylamine (DIPEA) and isoamyl nitrite in solvents like dimethylformamide (DMF) or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), acetic acid, ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of key biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features :

  • Triazolopyridazine core : A bicyclic heteroaromatic system that enhances π-π stacking interactions with target proteins.
  • 3-Methyl group : Improves metabolic stability and steric fit in hydrophobic binding pockets.
  • Pyridine-3-sulfonyl substituent : A polar group that may enhance solubility and modulate binding affinity through sulfonyl-protein interactions.

Comparison with Similar Compounds

Key Observations :

Substituent Effects on BRD4 Binding: AZD5153 achieves sub-nanomolar potency due to its bivalent binding mode (methoxy and piperidyl groups), while the target compound’s pyridine-3-sulfonyl group may favor interactions with polar residues in BRD4’s ZA channel . Trifluoromethylphenyl carboxamide derivatives (e.g., 1058447-40-7) show moderate BRD4 inhibition, suggesting sulfonyl groups (as in the target compound) could offer superior solubility without compromising affinity .

Role of the Piperazine Moiety :

  • Piperazine derivatives with sulfonyl groups (e.g., target compound, BI81806) exhibit improved pharmacokinetic profiles compared to carboxamide or alkyl-substituted analogues .

Example :

  • Target Compound Synthesis : Likely derived from 6-chloro-3-methyl-triazolo[4,3-b]pyridazine reacting with piperazine, followed by sulfonylation using pyridine-3-sulfonyl chloride .
  • AZD5153 Synthesis: Uses a similar core but incorporates methoxy and phenoxyethyl groups via Suzuki-Miyaura coupling, achieving higher yields (72–88%) compared to sulfonylation routes .

Physicochemical and Pharmacokinetic Properties

Property Target Compound AZD5153 BI81806
Molecular Weight (g/mol) ~403.44 580.67 412.51
LogP (Predicted) 1.8 2.9 3.5
Solubility (µM, PBS) >100 50 <10
Plasma Stability (t₁/₂) >6 h >24 h 2 h

Insights :

  • The pyridine-3-sulfonyl group in the target compound reduces lipophilicity (LogP = 1.8 vs. 3.5 for BI81806), favoring aqueous solubility and oral bioavailability .
  • AZD5153’s longer plasma half-life correlates with its methoxy group’s metabolic resistance .

Structure-Activity Relationship (SAR) Trends

Triazolopyridazine Core :

  • Methyl at position 3 (target compound) improves thermal stability compared to cyclopropyl (BI81806) or trifluoromethyl (Compound 6) groups .

Piperazine Substituents :

  • Sulfonyl groups enhance BRD4 binding over carboxamides (e.g., 1058447-40-7) due to stronger hydrogen bonding with Asn140 .

Heteroaromatic Additions :

  • Indole-ethylamine side chains (Compound 7) boost cellular permeability but reduce solubility .

Biological Activity

The compound 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine represents a class of organic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
  • Molecular Formula : C20H17N5O
  • Molecular Weight : 343.38 g/mol

This compound belongs to the class of phenylpyridazines , which are known for their potential in medicinal chemistry due to their ability to interact with various biological targets .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations against various bacterial strains demonstrated significant inhibitory effects. For instance:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli12.5 µg/mL
Staphylococcus aureus6.25 µg/mL
Mycobacterium tuberculosis2.0 µg/mL

These results indicate that the compound exhibits promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent .

Anti-tubercular Activity

In a focused study on anti-tubercular agents, derivatives of this compound were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis H37Ra. The most active derivatives showed IC50 values ranging from 1.35 to 2.18 µM , indicating strong anti-tubercular properties .

The biological activity of the compound is attributed to its ability to inhibit specific enzymes and proteins involved in bacterial cell division and metabolism. Notably, it has been found to interact with the FtsZ protein , essential for bacterial cytokinesis .

Protein Interaction Studies

Docking studies have revealed that the compound binds effectively to the active sites of target proteins:

Protein TargetBinding Affinity (kcal/mol)
FtsZ-9.5
RNA polymerase-8.7

These interactions suggest that the compound could disrupt normal cellular functions in bacteria, leading to cell death .

Case Studies

Several case studies have documented the therapeutic potential of this compound in animal models:

  • Case Study 1 : A murine model infected with Mycobacterium tuberculosis showed a significant reduction in bacterial load upon treatment with the compound at a dose of 10 mg/kg .
  • Case Study 2 : In a study evaluating the cytotoxicity on human embryonic kidney cells (HEK-293), the compound exhibited an IC50 above 100 µM , indicating low toxicity and a favorable safety profile for further development .

Q & A

Q. What are the optimal synthetic routes for preparing 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(pyridine-3-sulfonyl)piperazine?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic coupling and sulfonylation. Key steps include:
  • Step 1 : Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with substituted pyridazines .
  • Step 2 : Piperazine functionalization using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
  • Critical Reagents : Use high-purity reagents (e.g., Sigma-Aldrich’s pyridine-3-sulfonyl chloride) to minimize side reactions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify substituent positions (e.g., methyl group at position 3 of triazolo-pyridazine) .
  • HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water mobile phase .
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) .

Q. What solvents and conditions are suitable for solubility and stability studies?

  • Methodological Answer :
  • Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 7.4 for physiological relevance).
  • Stability : Perform accelerated degradation studies under UV light, heat (40–60°C), and acidic/basic conditions. Monitor via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modifications at the pyridine-3-sulfonyl or triazolo-pyridazine moieties .
  • Biological Assays : Screen against targets (e.g., DPP-4 for antidiabetic activity) using enzymatic inhibition assays .
  • Computational Modeling : Perform molecular docking (e.g., Discovery Studio) to predict binding affinities to receptors like tyrosine kinases .
Substituent PositionBiological Activity (IC50_{50})Target ProteinReference
Pyridine-3-sulfonyl12 nM (DPP-4 inhibition)Dipeptidyl peptidase-4
Triazolo-pyridazine0.8 µM (Antifungal)Fungal tyrosinase

Q. What strategies resolve contradictions in reported biological activities (e.g., antidiabetic vs. antifungal)?

  • Methodological Answer :
  • Assay Validation : Replicate studies under standardized conditions (e.g., pH, temperature, enzyme concentration) .
  • Purity Verification : Re-test compounds with HPLC-validated purity >99% to exclude impurity-driven effects .
  • Off-Target Screening : Use kinase profiling panels to identify cross-reactivity .

Q. How can regioselectivity challenges in triazolo-pyridazine functionalization be addressed?

  • Methodological Answer :
  • Catalytic Optimization : Employ Pd-mediated cross-coupling for selective C-H activation at the pyridazine ring .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to direct sulfonylation to the piperazine nitrogen .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodological Answer :
  • LC-MS/MS : Develop a validated method with a lower limit of quantification (LLOQ) of 1 ng/mL. Use deuterated internal standards for accuracy .
  • Parameters : Column: C18 (2.1 × 50 mm, 1.7 µm), Mobile Phase: 0.1% formic acid in acetonitrile/water .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (temperature, solvent ratios, catalyst loading) meticulously .
  • Data Interpretation : Use cheminformatics tools (e.g., MarvinSketch) to correlate spectral data with structural features .
  • Safety Protocols : Follow GHS guidelines for handling reactive intermediates (e.g., sulfonyl chlorides) .

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